5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Overview
Description
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole with 3-chlorophenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted oxadiazole compounds.
Scientific Research Applications
5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves the inhibition of key enzymes and pathways in target organisms. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis, while its antifungal activity is linked to the disruption of fungal cell membrane integrity . The compound’s anticancer properties are believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenoxymethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-[(4-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-[(3-Bromophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-[(3-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole exhibits enhanced biological activities due to the presence of the chlorophenoxy group, which increases its lipophilicity and facilitates better interaction with biological targets. This makes it a more potent candidate for the development of new therapeutic agents and agricultural chemicals .
Properties
IUPAC Name |
5-[(3-chlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-3-1-4-10(7-9)17-8-12-15-13(16-18-12)11-5-2-6-19-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCHROCFBEBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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